molecular formula C7H11BO2S B13352296 (3-Isopropylthiophen-2-yl)boronic acid

(3-Isopropylthiophen-2-yl)boronic acid

Cat. No.: B13352296
M. Wt: 170.04 g/mol
InChI Key: AFZLIQOIXKRYBK-UHFFFAOYSA-N
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Description

(3-Isopropylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with an isopropyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isopropylthiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of various boronic acids.

Industrial Production Methods

Industrial production of boronic acids, including this compound, often involves similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of boronic acid reagents can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(3-Isopropylthiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or phenols (from oxidation), and various substituted thiophenes (from substitution reactions).

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a thiophene ring.

    Thiophen-2-ylboronic Acid: Similar to (3-Isopropylthiophen-2-yl)boronic acid but without the isopropyl substitution.

    3-Methylthiophen-2-ylboronic Acid: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness

This compound is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions in chemical and biological systems. This substitution can enhance the compound’s stability and specificity in certain applications compared to its simpler analogs .

Properties

Molecular Formula

C7H11BO2S

Molecular Weight

170.04 g/mol

IUPAC Name

(3-propan-2-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C7H11BO2S/c1-5(2)6-3-4-11-7(6)8(9)10/h3-5,9-10H,1-2H3

InChI Key

AFZLIQOIXKRYBK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CS1)C(C)C)(O)O

Origin of Product

United States

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